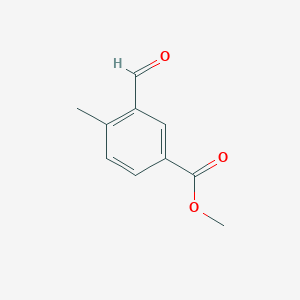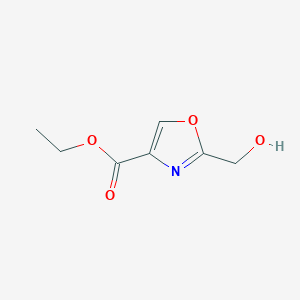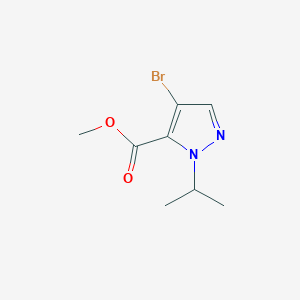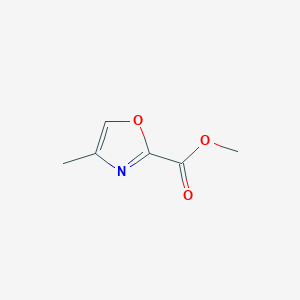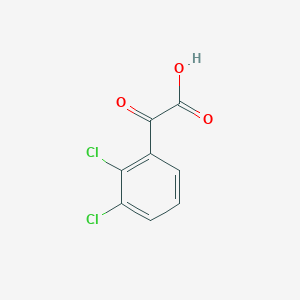
2-(2,3-Dichlorophenyl)-2-oxoacetic acid
Übersicht
Beschreibung
2-(2,3-Dichlorophenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C8H4Cl2O3 and its molecular weight is 219.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dichlorophenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dichlorophenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicide Degradation : 2,4-D has been the subject of studies focused on its degradation in environmental settings. Pignatello (1992) explored the degradation of chlorophenoxy herbicides, including 2,4-D, in solutions of hydrogen peroxide and iron catalysts, finding conditions that led to complete mineralization of the herbicides (Pignatello, 1992).
Herbicide Removal from Aqueous Solutions : Jaafarzadeh, Ghanbari, and Zahedi (2018) investigated a hybrid process combining electrooxidation and Oxone for the degradation of 2,4-D in water. They found a significant removal of 2,4-D under certain conditions, showcasing a synergistic effect in the process (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
Toxicology and Mutagenicity Studies : Zuanazzi, Ghisi, and Oliveira (2020) performed a scientometric review on the toxicology and mutagenicity of 2,4-D. They highlighted the rapid advancement in research on 2,4-D toxicology, with a focus on occupational risk, neurotoxicity, and resistance to herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).
Photocatalytic Degradation : Martínez and colleagues (2011) studied the photocatalytic degradation of diclofenac, a compound structurally related to 2,4-D. They found that UV irradiation effectively degrades the compound, with various factors affecting the kinetics of the process (Martínez et al., 2011).
Impact on Organisms : Mountassif et al. (2008) investigated the effects of 2,4-D on the metabolism of the jerboa, a wild animal. They found significant alterations in biochemical markers, suggesting toxicity and impact on energy metabolism (Mountassif et al., 2008).
Phytoremediation Enhancement : Germaine et al. (2006) described the use of a bacterial endophyte to enhance the phytoremediation of 2,4-D in plants. Their study showed that inoculated plants had a higher capacity for removing 2,4-D from soil and didn't accumulate the herbicide in their tissues (Germaine et al., 2006).
Eigenschaften
IUPAC Name |
2-(2,3-dichlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWXHMNWHCBTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)-2-oxoacetic acid | |
CAS RN |
93942-57-5 | |
| Record name | 2,3-Dichloro-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93942-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



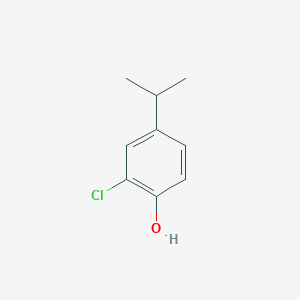
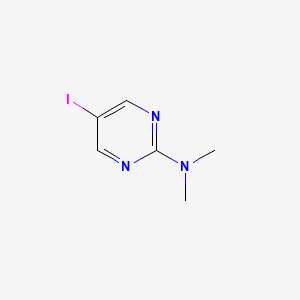
![Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7899977.png)

